Structural Isomer Differentiation: Positional Specificity of the Amino Group vs. 5-Amino Analog
The compound is the 3-amino-5-methyl regioisomer, in contrast to its closest commercially available analog, Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS 34859-65-9) [1]. The difference in the position of the amino group on the isothiazole ring alters the electron density distribution and potential for intermolecular interactions .
| Evidence Dimension | Regioisomerism (Position of amino group) |
|---|---|
| Target Compound Data | 3-amino-5-methyl substitution pattern |
| Comparator Or Baseline | Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS 34859-65-9) |
| Quantified Difference | Structural isomer; Different regioisomer |
| Conditions | Structural analysis |
Why This Matters
Selecting the correct regioisomer is critical as it directly influences the molecule's shape and electronic properties, which are fundamental determinants of biological activity and synthetic utility.
- [1] Santa Cruz Biotechnology. (2026). Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS 34859-65-9). Retrieved from https://www.scbio.cn View Source
